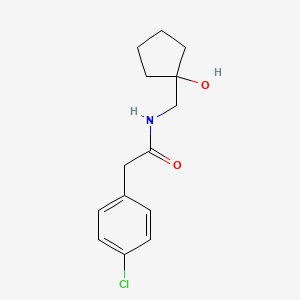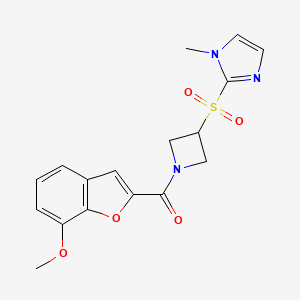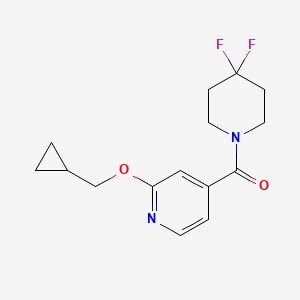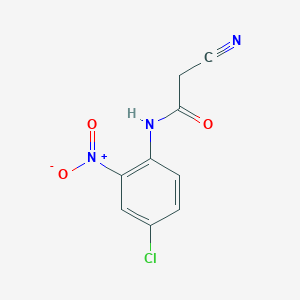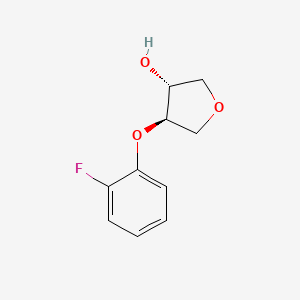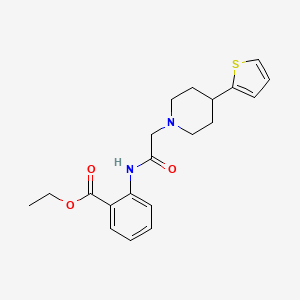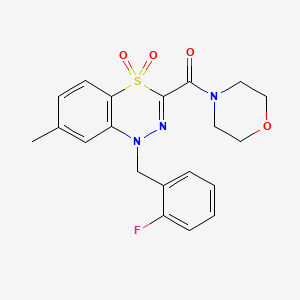
1-(2-fluorobenzyl)-7-methyl-3-(morpholinocarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The molecule “1-(2-fluorobenzyl)-7-methyl-3-(morpholinocarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione” is a complex organic compound. It contains several functional groups including a fluorobenzyl group, a methyl group, a morpholinocarbonyl group, and a benzothiadiazine dione group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring system. The fluorobenzyl and morpholinocarbonyl groups would likely contribute to the polarity of the molecule .Chemical Reactions Analysis
This compound, due to its complex structure, could potentially undergo a variety of chemical reactions. The presence of the fluorobenzyl group might make it susceptible to nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and the functional groups present. It’s likely to have significant polarity due to the presence of the fluorobenzyl and morpholinocarbonyl groups .Scientific Research Applications
Antibacterial and Antimicrobial Activities
Several studies have investigated the synthesis and biological activities of compounds structurally related to 1-(2-fluorobenzyl)-7-methyl-3-(morpholinocarbonyl)-4λ6,1,2-benzothiadiazine-4,4(1H)-dione. These compounds have been evaluated for their potential antibacterial and antimicrobial properties. For instance, new fluorine-containing indole-2,3-dione derivatives have been synthesized, showing promising antibacterial activity against both Gram-positive and Gram-negative bacteria (Joshi, Pathak, & Jain, 1981). Furthermore, benzimidazole derivatives containing triazole, thiadiazole, oxadiazole, and morpholine rings have been developed and assessed for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities, demonstrating significant efficacy (Menteşe, Ülker, & Kahveci, 2015).
Larvicidal Activity
Pyrimidine linked with morpholinophenyl derivatives have been prepared and tested for larvicidal activity, showing significant effectiveness against third instar larvae. This suggests potential applications in controlling mosquito populations and preventing mosquito-borne diseases (Gorle, Maddila, Chokkakula, Lavanya, Singh, & Jonnalagadda, 2016).
Synthesis and Drug Development
Compounds with structures related to 1-(2-fluorobenzyl)-7-methyl-3-(morpholinocarbonyl)-4λ6,1,2-benzothiadiazine-4,4(1H)-dione have been synthesized for various applications, including the development of novel drugs. For example, novel benzamides have been synthesized as selective and potent gastrokinetic agents, showing promising results in enhancing gastric emptying activity without the dopamine D2 receptor antagonistic activity (Kato, Morie, Kon, Yoshida, Karasawa, & Matsumoto, 1991). Additionally, morpholinyl/piperazinylbenzothiazines have been developed and tested for their antimicrobial activity, presenting a significant potential for therapeutic applications (Sharma, Kumar, & Vats, 2011).
Antitumor Activities
Sulfonamide derivatives containing 5-flurouracil and nitrogen mustard have been designed and synthesized, exhibiting potent antitumor agents with low toxicity. This approach demonstrates the compound's potential use in cancer treatment, offering new avenues for therapeutic intervention (Huang, Lin, & Huang, 2001).
Future Directions
properties
IUPAC Name |
[1-[(2-fluorophenyl)methyl]-7-methyl-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4S/c1-14-6-7-18-17(12-14)24(13-15-4-2-3-5-16(15)21)22-19(29(18,26)27)20(25)23-8-10-28-11-9-23/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMUMMYWRQOPDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)C(=NN2CC3=CC=CC=C3F)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-furylmethyl)-2-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)thio]acetamide](/img/structure/B2655491.png)
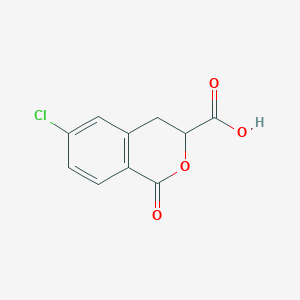
![2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B2655494.png)

![1-[(Tetrahydro-2H-pyran-4-yl)methyl]cyclopropanamine hydrochloride](/img/structure/B2655498.png)
![N'-(thieno[2,3-b]quinolin-2-ylcarbonyl)methanesulfonohydrazide](/img/structure/B2655499.png)

